2-Bromotetraphenylene
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Overview
Description
2-Bromotetraphenylene is a derivative of tetraphenylene, a polycyclic aromatic compound known for its unique structural and chemical properties. Tetraphenylene itself is characterized by a rigid, saddle-shaped framework formed by the ortho-annulation of four benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromotetraphenylene typically involves the bromination of tetraphenylene. One common method includes the reaction of tetraphenylene with N-bromosuccinimide (NBS) in the presence of a catalyst such as gold(III) chloride (AuCl3). The reaction is carried out in dichloroethane (DCE) at 80°C for 24 hours. The product is then purified by filtration and extraction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to achieve high yields and product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Bromotetraphenylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by transition metal catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium or nickel catalysts are commonly used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetraphenylenes, while coupling reactions can produce complex polycyclic aromatic compounds .
Scientific Research Applications
2-Bromotetraphenylene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromotetraphenylene involves its interaction with various molecular targets and pathways. The bromine atom enhances the compound’s reactivity, allowing it to participate in a range of chemical reactions. These reactions can modify the electronic properties of the compound, making it suitable for applications in organic electronics and materials science .
Comparison with Similar Compounds
Tetraphenylene: The parent compound, lacking the bromine atom, has different reactivity and applications.
2-Bromonaphthalene: Another brominated aromatic compound with distinct structural and chemical properties.
2-Bromobiphenyl: Similar in structure but with different electronic and steric effects due to the biphenyl framework.
Uniqueness: 2-Bromotetraphenylene stands out due to its unique saddle-shaped structure and the presence of the bromine atom, which enhances its reactivity and potential for functionalization. This makes it a valuable compound for the synthesis of complex polycyclic aromatic compounds and for applications in organic electronics .
Properties
IUPAC Name |
2-bromotetraphenylene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Br/c25-16-13-14-23-21-11-4-3-9-19(21)17-7-1-2-8-18(17)20-10-5-6-12-22(20)24(23)15-16/h1-15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMFYDWSDZJCBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)Br)C4=CC=CC=C4C5=CC=CC=C25 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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